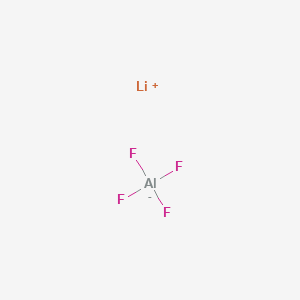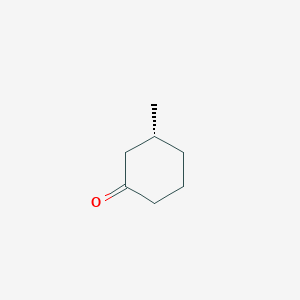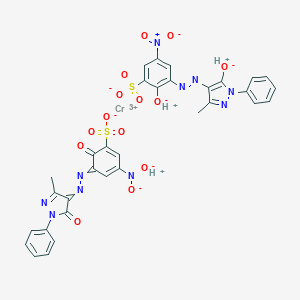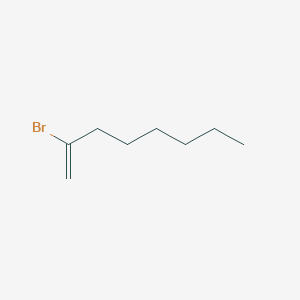
(1-氨基乙叉基)双膦酸
概述
描述
(1-Aminoethylidene)bisphosphonic acid, also known as AEBP, is a synthetic organic compound that has been studied for its various applications in scientific research. This compound is a highly versatile and useful chemical, with properties that make it attractive for use in a wide range of research experiments.
科学研究应用
骨病治疗
(1-氨基乙叉基)双膦酸: 是一种广泛应用于预防和治疗骨病的药物。它对羟基磷灰石具有很高的亲和力,而羟基磷灰石是骨骼中的主要成分,因此它可以有效治疗骨质疏松等疾病。 通过抑制破骨细胞介导的骨吸收,它有助于维持或增加骨密度并降低骨折风险 .
工业规模抑制
在石油和天然气行业,(1-氨基乙叉基)双膦酸衍生物被探索用作阻垢剂。 这些化合物可以防止碳酸钙和硫酸钡垢在管道和设备中形成,这对保持运行效率和防止损坏至关重要 .
农业应用
双膦酸酯的水解产物,包括那些由(1-氨基乙叉基)双膦酸衍生的产物,在农业中得到应用。 它们可以作为生长调节剂、除草剂或杀菌剂,有助于作物保护和产量提高 .
抗菌特性
研究表明,双膦酸盐具有抗菌特性(1-氨基乙叉基)双膦酸及其类似物可以有效对抗多种微生物病原体,为开发新的抗菌剂提供了可能 .
化学合成
在合成化学中,(1-氨基乙叉基)双膦酸用作构建各种膦酸和双膦酸化合物的基石。 这些物质具有不同的物理、化学和生物特性,使其在药物化学和药物设计中具有价值 .
酶抑制
双膦酸盐,包括(1-氨基乙叉基)双膦酸,已知会抑制参与甲羟戊酸途径的某些酶。 这种抑制作用对于开发针对胆固醇合成和其他代谢过程相关疾病的药物至关重要 .
材料科学
由于其强大的螯合性能,双膦酸盐被用于材料科学进行表面改性和作为纳米粒子合成中的稳定剂(1-氨基乙叉基)双膦酸可以用来增强各种技术应用中使用的材料的性能 .
作用机制
Target of Action
The primary target of (1-Aminoethylidene)bisphosphonic acid is the calcium carbonate (calcite) and barium sulfate (barite) scales under oilfield conditions . These inorganic scales can precipitate in oil and gas wells, leading to formation damage and reduction of hydrocarbon production .
Mode of Action
(1-Aminoethylidene)bisphosphonic acid interacts with its targets by inhibiting the formation of these scales. The compound is synthesized via aminolysis of polysuccinimide with nucleophilic amine reagents under alkaline conditions . The resulting product exhibits scale inhibition activities against carbonate and sulfate scales .
Biochemical Pathways
It is known that the compound’s action results in the inhibition of inorganic scale formation, which is a critical problem in hydrocarbon production .
Pharmacokinetics
The compound has been found to show excellent thermal stability at 130 °c for 7 days . This suggests that the compound may have good bioavailability under the harsh conditions of oilfield applications.
Result of Action
The action of (1-Aminoethylidene)bisphosphonic acid results in outstanding calcite scale inhibition performance . The compound also exhibits superior calcium tolerance performance with Ca2+ ions up to 100 ppm, and moderate performance in the range of 1000− 10000 ppm calcium ions .
Action Environment
The action, efficacy, and stability of (1-Aminoethylidene)bisphosphonic acid are influenced by environmental factors such as temperature and the presence of calcium ions . The compound shows excellent thermal stability at high temperatures (130 °C) and retains its scale inhibition performance in the presence of varying concentrations of calcium ions .
未来方向
The future directions of “(1-Aminoethylidene)bisphosphonic acid” and similar compounds are likely to be influenced by their potential applications. For instance, modified polyaspartic acid, including pendant anionic functional moieties (phosphonate and sulfonate), were synthesized and investigated as new scale inhibitors to inhibit the calcium carbonate and barium sulfate scales under oilfield conditions .
生化分析
Biochemical Properties
Bisphosphonates, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of stable complexes, particularly with metal ions .
Cellular Effects
Bisphosphonates are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of (1-Aminoethylidene)bisphosphonic acid in laboratory settings. One study has shown that a related compound, polyaspartic acid-capped aminomethylene phosphonic acid, demonstrated excellent thermal stability at 130 °C for 7 days .
Metabolic Pathways
Bisphosphonates are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Bisphosphonates are known to interact with various transporters and binding proteins .
属性
IUPAC Name |
(1-amino-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H9NO6P2/c1-2(3,10(4,5)6)11(7,8)9/h3H2,1H3,(H2,4,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCTYPSWRBUGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164560 | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15049-85-1 | |
| Record name | AEDP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15049-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015049851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Aminoethylidene)bisphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-aminoethylidene)bisphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)



![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)





